molecular formula C19H15NO4S2 B2636876 (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 303027-21-6

(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No. B2636876
CAS RN: 303027-21-6
M. Wt: 385.45
InChI Key: DALKIEZOYUHVAV-YVLHZVERSA-N
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Description

(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H15NO4S2 and its molecular weight is 385.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure Analysis :

    • The structural analysis of a derivative (Z)-5-(4-chlorobenzylidene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one (CBBTZ) involved X-ray single crystal diffraction, NMR spectra, and theoretical investigations. The non-planar structure with intra- and intermolecular contacts was highlighted. This study provides insights into the molecular geometry and intermolecular interactions of similar compounds (Khelloul et al., 2016).
  • Synthesis and Potential as Anticancer Agents :

    • The synthesis and biological evaluation of Leucettamine B analogs, including a carborane derivative of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(1-closo-carboranyl)-2-thioxo-thiazolidin-4-one, were found to have potential against tumor cells. This study suggests the usefulness of these compounds in cancer chemotherapy (Hsu et al., 2020).
  • Protein Kinase Inhibitors for Neurological and Oncological Disorders :

    • New derivatives of 1,3-thiazolidin-4-ones were synthesized and tested for their activity against protein kinases. The study identified lead compounds with nanomolar inhibitor properties against DYRK1A, suggesting their potential in treating neurological or oncological disorders (Bourahla et al., 2021).
  • Anticonvulsant Properties :

    • Derivatives of (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one were synthesized and evaluated for anticonvulsant activity. The study indicates the therapeutic potential of these compounds for epilepsy treatment (Dong et al., 2019).
  • Electrochemical Properties for Sensing Applications :

    • (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones were characterized electrochemically, revealing their potential as ligands for heavy metal ions, which could be useful in designing molecular sensors (Ungureanu et al., 2021).
  • Synthesis and Biological Evaluation for Antimicrobial Activity :

    • 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives were synthesized and evaluated for antimicrobial activity. These compounds exhibited potent antibacterial and antifungal properties, suggesting their potential as novel antimicrobial agents (Horishny et al., 2022).

properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-2-22-14-6-4-13(5-7-14)20-18(21)17(26-19(20)25)10-12-3-8-15-16(9-12)24-11-23-15/h3-10H,2,11H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALKIEZOYUHVAV-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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